molecular formula C5H11F2NO B13571725 3-(Dimethylamino)-2,2-difluoropropan-1-ol

3-(Dimethylamino)-2,2-difluoropropan-1-ol

Cat. No.: B13571725
M. Wt: 139.14 g/mol
InChI Key: GNYVMKMFYGISQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-2,2-difluoropropan-1-ol is an organic compound with the molecular formula C5H11F2NO. This compound is characterized by the presence of a dimethylamino group, two fluorine atoms, and a hydroxyl group attached to a propane backbone. It is a versatile compound used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2,2-difluoropropan-1-ol can be achieved through several methods. One common approach involves the reaction of 3-(dimethylamino)propylamine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds as follows:

    Reaction Setup: The reaction is carried out in an inert atmosphere, usually under nitrogen or argon.

    Reaction Conditions: The temperature is maintained at around -78°C to 0°C to ensure the stability of the intermediates.

    Purification: The product is purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control over reaction parameters, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-2,2-difluoropropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

    Oxidation: 3-(Dimethylamino)-2,2-difluoropropanone.

    Reduction: 3-(Dimethylamino)propan-1-amine.

    Substitution: 3-(Dimethylamino)-2-azidopropan-1-ol.

Scientific Research Applications

3-(Dimethylamino)-2,2-difluoropropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and as a potential therapeutic agent.

    Industry: The compound is used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-2,2-difluoropropan-1-ol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atoms enhance the compound’s lipophilicity and metabolic stability. These properties make it an effective modulator of biological pathways, particularly those involving enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)-1-propylamine: Similar structure but lacks the fluorine atoms, resulting in different chemical properties.

    Dimethylaminopropylamine: A diamine used in the preparation of surfactants and other industrial chemicals.

Uniqueness

3-(Dimethylamino)-2,2-difluoropropan-1-ol is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. The fluorine atoms increase the compound’s stability and reactivity, making it a valuable reagent in various chemical and industrial applications.

Properties

Molecular Formula

C5H11F2NO

Molecular Weight

139.14 g/mol

IUPAC Name

3-(dimethylamino)-2,2-difluoropropan-1-ol

InChI

InChI=1S/C5H11F2NO/c1-8(2)3-5(6,7)4-9/h9H,3-4H2,1-2H3

InChI Key

GNYVMKMFYGISQP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC(CO)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.